6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid is a bicyclic compound with the molecular formula C₉H₁₃NO₄ and a molecular weight of 199.20 g/mol This compound is characterized by its unique bicyclic structure, which includes an amino group and two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid typically involves the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate . This intermediate is then hydrolyzed to obtain N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, which can be further processed to yield the desired compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Pb(OAc)₄ for oxidative decarboxylation , and reducing agents for reduction reactions. The conditions vary depending on the desired product and reaction type.
Major Products Formed
Major products formed from these reactions include 2,6-methanopiperidone derivatives and N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids .
Wissenschaftliche Forschungsanwendungen
6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules. detailed studies on its exact mechanism are still ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid: A similar compound with slight structural differences.
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical piperidine isosteres used in drug discovery.
Uniqueness
6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid is unique due to its specific bicyclic structure and the presence of both amino and carboxylic acid groups, which confer distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C9H13NO4 |
---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
6-aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO4/c10-9(8(13)14)5-1-4(7(11)12)2-6(9)3-5/h4-6H,1-3,10H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
FYXVIFJZBHYWCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2CC1C2(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.